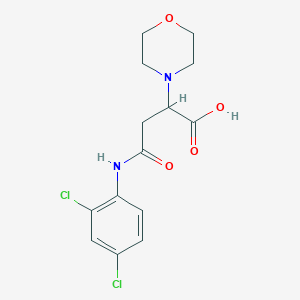

4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid, also known as DMOG, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. DMOG is a hypoxia-mimetic agent that has been found to regulate the activity of hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in cellular adaptation to low oxygen levels.

Applications De Recherche Scientifique

4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has been extensively used in scientific research, particularly in the field of cancer biology. It has been found to inhibit the activity of prolyl hydroxylases (PHDs), enzymes that are involved in the degradation of HIF. As a result, 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid can stabilize HIF, leading to the activation of downstream genes involved in angiogenesis, cell survival, and metabolism.

In addition to cancer biology, 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has also been used in studies related to ischemic injury, wound healing, and neuroprotection. It has been shown to improve tissue oxygenation and promote angiogenesis in ischemic tissues, accelerate wound healing by enhancing the migration of fibroblasts and endothelial cells, and protect neurons from hypoxic damage.

Mécanisme D'action

4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid acts as a hypoxia-mimetic agent by inhibiting PHDs, which are responsible for the hydroxylation of proline residues in HIF. Hydroxylated HIF is recognized by von Hippel-Lindau protein (VHL), which targets it for degradation by the proteasome. By inhibiting PHDs, 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid prevents the hydroxylation of HIF, leading to its stabilization and activation of downstream genes.

Biochemical and Physiological Effects:

The activation of HIF by 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has several biochemical and physiological effects. It promotes angiogenesis by inducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. It also enhances cell survival by upregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In addition, it alters cellular metabolism by increasing the expression of glucose transporters and glycolytic enzymes.

Avantages Et Limitations Des Expériences En Laboratoire

4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has several advantages as a research tool. It is relatively stable and can be easily synthesized in the laboratory. It is also selective for PHDs and does not affect other prolyl hydroxylases, making it a specific inhibitor of HIF degradation. However, 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has some limitations as well. It is not cell-permeable and requires transfection or microinjection to enter cells. It also has a short half-life and needs to be administered frequently to maintain its effects.

Orientations Futures

There are several future directions for research on 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid. One area of interest is the development of more potent and selective PHD inhibitors that can be used in vivo. Another area is the identification of downstream targets of HIF that are responsible for its angiogenic and anti-apoptotic effects. Additionally, the use of 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid in combination with other therapies, such as chemotherapy or radiation, is an area of active investigation. Finally, the potential use of 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid as a therapeutic agent for ischemic diseases, wound healing, and neuroprotection warrants further exploration.

Conclusion:

In conclusion, 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid is a hypoxia-mimetic agent that has numerous applications in scientific research. Its ability to stabilize HIF and activate downstream genes makes it a valuable tool in studying angiogenesis, cell survival, and metabolism. Although it has some limitations, 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has several advantages as a research tool and has the potential to be used as a therapeutic agent in the future. Further research is needed to fully understand the mechanism of action and potential applications of 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid.

Méthodes De Synthèse

The synthesis of 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid involves the reaction of 2,4-dichloroaniline with morpholine and ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The final product obtained is a white crystalline powder with a melting point of 179-182°C.

Propriétés

IUPAC Name |

4-(2,4-dichloroanilino)-2-morpholin-4-yl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2O4/c15-9-1-2-11(10(16)7-9)17-13(19)8-12(14(20)21)18-3-5-22-6-4-18/h1-2,7,12H,3-6,8H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTYAMWCPXXMKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2827542.png)

![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2827545.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide](/img/structure/B2827546.png)

![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2827548.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide](/img/structure/B2827550.png)

![[4-Fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2827551.png)

![N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B2827557.png)

![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2827563.png)